molecular formula C22H20FN3O2 B1264304 (15S)-13-[(3-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

(15S)-13-[(3-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Cat. No. B1264304
M. Wt: 377.4 g/mol
InChI Key: ANIBZVAFEQDQJF-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LSM-3388 is a member of beta-carbolines.

Scientific Research Applications

Stereochemistry and NMR Data

Research has explored the stereochemistry and nuclear magnetic resonance (NMR) spectroscopic data of similar compounds, providing a foundation for understanding the structural aspects of this chemical. For instance, Nisar et al. (2010) discussed the stereochemistry and complete 1H and 13C NMR spectroscopic data assignments of cyclopeptide alkaloids, highlighting the importance of these techniques in determining the structure of complex molecules (Nisar et al., 2010).

Chiral Resolution and Antibacterial Agents

Chiral resolution plays a critical role in the pharmacological activity of compounds. Ali et al. (2020) demonstrated the resolution of stereomers of antibacterial compounds, underscoring the significance of chiral separation in pharmaceutical sciences (Ali et al., 2020).

Synthesis and Biological Activity

The synthesis and biological activity of fluorinated compounds, which are structurally related to the chemical , have been a focus of research. Lovey and Pawson (1981) described the synthesis of various analogues, demonstrating the potential for diverse biological activities (Lovey & Pawson, 1981).

Formation and Reactions of Dienone Intermediates

Research by Foster and Rees (1985) on the formation and reactions of certain dienone intermediates provides insights into the reactivity of similar complex molecules, which is crucial for understanding their potential applications (Foster & Rees, 1985).

DNA Interaction and Transition Induction

The interaction of similar compounds with DNA and their ability to induce transitions in DNA structure have been studied, as shown by Spingler and Da Pieve (2005). This research is significant for understanding the potential applications in genetic and molecular biology (Spingler & Da Pieve, 2005).

properties

Product Name

(15S)-13-[(3-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

IUPAC Name

(15S)-13-[(3-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

InChI

InChI=1S/C22H20FN3O2/c1-22(2)19-16(15-8-3-4-9-17(15)24-19)11-18-20(27)25(21(28)26(18)22)12-13-6-5-7-14(23)10-13/h3-10,18,24H,11-12H2,1-2H3/t18-/m0/s1

InChI Key

ANIBZVAFEQDQJF-SFHVURJKSA-N

Isomeric SMILES

CC1(C2=C(C[C@@H]3N1C(=O)N(C3=O)CC4=CC(=CC=C4)F)C5=CC=CC=C5N2)C

Canonical SMILES

CC1(C2=C(CC3N1C(=O)N(C3=O)CC4=CC(=CC=C4)F)C5=CC=CC=C5N2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(15S)-13-[(3-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 2
Reactant of Route 2
(15S)-13-[(3-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 3
(15S)-13-[(3-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 4
Reactant of Route 4
(15S)-13-[(3-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 5
Reactant of Route 5
(15S)-13-[(3-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 6
(15S)-13-[(3-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.